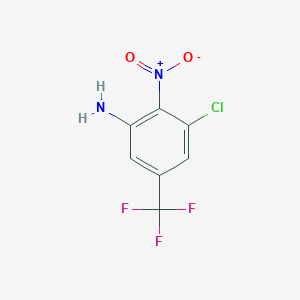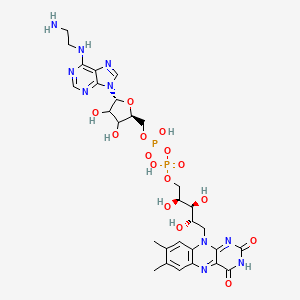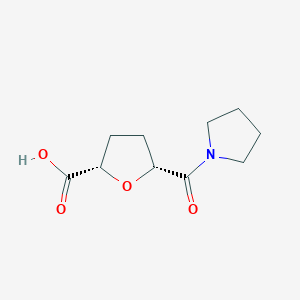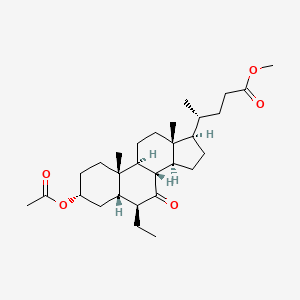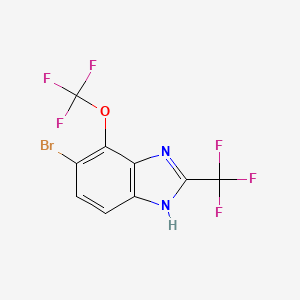
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: The trifluoromethyl groups can be involved in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while radical reactions can lead to complex mixtures of products.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
Uniqueness
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the simultaneous presence of bromine, trifluoromethoxy, and trifluoromethyl groups on the benzimidazole core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H3BrF6N2O |
|---|---|
Molekulargewicht |
349.03 g/mol |
IUPAC-Name |
5-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI-Schlüssel |
DTFFZVOZIWOPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


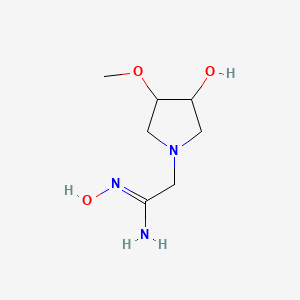
![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
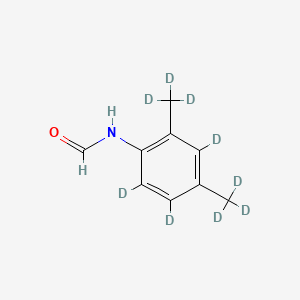
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
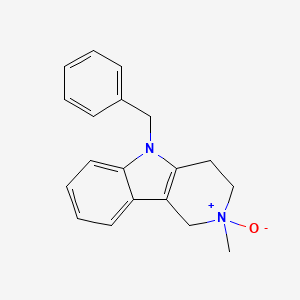
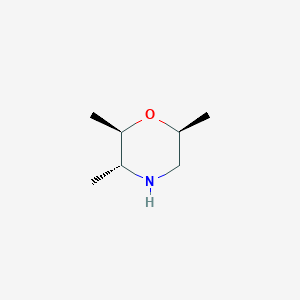
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)

